molecular formula C10H10N2O2S B3064983 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27285-09-2

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3064983
CAS No.: 27285-09-2
M. Wt: 222.27 g/mol
InChI Key: FLBUBMOKRJJLKX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a bicyclic system comprising a tetrahydrobenzothiophene ring fused to a pyrimidine-2,4-dione moiety. Its molecular formula is C₁₀H₁₀N₂O₂S, with an average molecular mass of 222.262 and a monoisotopic mass of 222.046299 . Synthesis: Synthesized via the Gewald reaction using cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine, followed by formamide cyclization and phosphorous oxychloride treatment . Applications: Serves as a scaffold for antimicrobial, anticancer, and herbicidal agents, with derivatives showing activity in molecular docking studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBUBMOKRJJLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302751
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27285-09-2
Record name NSC153333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones using lithium iodide or sodium carbonate as catalysts . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving thieno[2,3-d]pyrimidine derivatives. For instance, reactions with ethyl chloroacetate yield esters that can further react with different amines and aldehydes to form new derivatives with enhanced biological activities . The structural framework of this compound includes a fused benzothieno-pyrimidine system which is crucial for its biological interactions.

Biological Activities

The biological activities of 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been extensively studied:

  • Antimicrobial Activity : Several derivatives have shown promising results against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
  • Anticancer Properties : Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .
  • Anti-inflammatory Effects : Compounds derived from this structure have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
  • Antidiabetic Potential : Some studies suggest that these compounds can act as aldose reductase inhibitors, which may help in managing diabetes by preventing complications associated with high glucose levels .

Therapeutic Applications

The therapeutic potential of 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is highlighted in several case studies:

  • Case Study 1 : A derivative was tested for its ability to inhibit aldose reductase in diabetic rats. Results showed a significant reduction in blood glucose levels and associated complications compared to control groups .
  • Case Study 2 : In vitro studies on cancer cell lines revealed that a specific derivative induced apoptosis through the mitochondrial pathway. This suggests potential for development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammation markers
AntidiabeticInhibition of aldose reductase

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to various biological effects . This inhibition can result in the suppression of cancer cell proliferation and other therapeutic outcomes.

Comparison with Similar Compounds

Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Example : 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione (CAS 135481-57-1).

  • Molecular Formula : C₁₄H₁₅N₃O₂ (MW 257.29) .
  • Key Differences :
    • Replaces the benzothiophene ring with a pyridine ring, altering electronic properties.
    • The benzyl substituent increases lipophilicity (logP ~1.33) compared to the unsubstituted parent compound.
  • Activity : Pyrido derivatives are explored for CNS targets due to improved blood-brain barrier penetration .

Pyrimido[4,5-d]pyrimidine-2,4-dione Analogs

Example : Synthesized via multicomponent reactions .

  • Structural Feature : Contains an additional pyrimidine ring, creating a tricyclic system.
  • Synthetic Route : Atom-efficient one-pot reactions, contrasting with the stepwise Gewald method .
  • Electronic Properties: Higher HOMO energy (-6.2 eV vs. -7.1 eV for benzothieno analogs) suggests greater electron-donating capacity .

Substituent-Modified Derivatives

Examples :

  • 4-(5,6-Dimethylbenzotriazol-1-yl)-2-ethyl derivative (CAS NA):
    • Molecular Formula : C₂₀H₂₂N₄S (MW 363.48) .
    • Activity : Benzotriazole substituents enhance aromatic stacking interactions, improving herbicidal efficacy .
  • 2-(Coumarin-3-yl) derivative (C₁₉H₁₄N₂O₃S):
    • Feature : Coumarin introduces fluorescence, useful in bioimaging .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight logP HOMO (eV) LUMO (eV) Notable Activity
Target Compound 222.26 1.8* -7.1 -1.2 Antimicrobial
6-Benzyl-pyrido derivative 257.29 1.33 -6.5 -0.9 CNS potential
Pyrimido[4,5-d]pyrimidine 250.27 1.5 -6.2 -1.0 Herbicidal
4-(Benzotriazolyl) derivative 363.48 3.1 -6.8 -1.4 Enzyme inhibition

*Estimated via computational methods.

Biological Activity

5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fused benzothieno-pyrimidine structure that contributes to its unique biological properties. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For instance, the Gewald reaction has been employed to synthesize various derivatives of this compound, enhancing its biological profile .

Biological Activities

The biological activities of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione are diverse and include:

  • Antiproliferative Activity : Compounds derived from this scaffold have shown potent antiproliferative effects in various cancer cell lines. For example, one derivative demonstrated an IC50 value of 9.0 nM against the MDA-MB-435 cancer cell line .
  • Microtubule Depolymerization : The compound has been identified as a microtubule depolymerizing agent, which is crucial for disrupting cancer cell division .
  • Inhibition of Protein Kinases : It acts as an inhibitor of AKT1 and other kinases involved in cell signaling pathways linked to cancer progression .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown varying degrees of effectiveness against pathogens such as E. coli and S. aureus .

The mechanism underlying the biological activity of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves:

  • Inhibition of the PI3K/AKT/mTOR Pathway : By inhibiting AKT1, this compound disrupts key signaling pathways that regulate cell growth and survival .
  • Microtubule Dynamics : The ability to induce microtubule depolymerization suggests a mechanism similar to that of established chemotherapeutic agents like taxanes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 / Effectiveness
AntiproliferativeInhibits cancer cell growthIC50 = 9.0 nM in MDA-MB-435 cells
Microtubule DepolymerizationDisrupts microtubule stabilityEC50 = 19 nM
AntimicrobialEffective against E. coli, S. aureusMIC values vary by strain

Case Studies

  • Anticancer Activity : A study evaluated a series of derivatives based on the tetrahydrobenzothienopyrimidine structure and found that certain modifications significantly enhanced their antiproliferative effects compared to the lead compound .
  • Antimicrobial Efficacy : Research demonstrated that specific derivatives exhibited potent antimicrobial activity against various bacterial strains with MIC values indicating effectiveness at low concentrations .

Q & A

Q. Advanced

  • In vitro enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Molecular docking studies : Use software like AutoDock Vina to predict binding affinities to targets such as EGFR or COX-2, leveraging crystallographic data from PDB (e.g., docking scores for 2-substituted derivatives in ) .
  • Cell viability assays (MTT or SRB): Screen antiproliferative activity against cancer cell lines (e.g., IC₅₀ values for derivatives in ) .

How do substituents at the C2 and N1 positions modulate biological activity?

Q. Advanced

  • C2 modifications : Electron-withdrawing groups (e.g., Cl, CF₃) enhance enzymatic inhibition (e.g., COX-2 IC₅₀ = 0.8 µM for 4-Cl derivatives vs. 12 µM for methyl analogs) .
  • N1 alkylation : Bulky groups (e.g., benzyl) improve metabolic stability but may reduce solubility. Piperazine-containing derivatives (e.g., 4-ethylpiperazinyl ) show enhanced receptor binding (e.g., serotonin receptors) due to increased basicity .
  • Thiazole ring fusion : Introduces π-π stacking interactions in kinase binding pockets, as seen in derivatives with 2-methylthiazole substituents (e.g., IC₅₀ = 50 nM for EGFR inhibition) .

What analytical techniques are critical for characterizing purity and stability?

Q. Basic

  • HPLC : Use C18 columns (100 × 4 mm) with UV detection at 254 nm to assess purity (>95% for most derivatives) .
  • Melting point analysis : Sharp melting points (e.g., 95–96°C for 4-chloro derivatives) indicate crystalline homogeneity .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .

Q. Advanced

  • Dynamic light scattering (DLS) : Evaluate aggregation tendencies in aqueous buffers, critical for in vivo studies .
  • Stability studies : Accelerated degradation under acidic (0.1 N HCl) or oxidative (H₂O₂) conditions identifies labile substituents (e.g., hydrazine derivatives degrade within 24 hours) .

How can SAR studies be designed to optimize derivative potency?

Q. Advanced

  • Fragment-based design : Combine high-throughput screening (HTS) of core scaffolds (e.g., thienopyrimidine) with substituent libraries (e.g., 20+ aryl/heteroaryl groups) .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-Cl improves activity by ΔpIC₅₀ = 1.2) .
  • Metabolic profiling : Use liver microsomes to identify sites of rapid oxidation (e.g., methyl groups at C5 are prone to CYP3A4-mediated hydroxylation) .

What strategies address low yields in alkylation reactions?

Q. Basic

  • Base selection : K₂CO₃ in DMF outperforms NaH in THF for N1-alkylation (yields increase from 40% to 85%) .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., elimination or ring-opening) .

Q. Advanced

  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reactivity of poorly soluble substrates .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions (e.g., benzyl chloride additions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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